

Solubility Profile of 4,6-Dibromo-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Dibromo-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **4,6-Dibromo-1H-indazole**. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for researchers to determine its solubility in common organic solvents through established experimental protocols.

Introduction to 4,6-Dibromo-1H-indazole

4,6-Dibromo-1H-indazole is a heterocyclic aromatic organic compound. Its structure, featuring an indazole core with two bromine substituents, suggests a molecule with a balance of polar and nonpolar characteristics. The indazole ring contains a pyrrolic nitrogen (N-H) capable of acting as a hydrogen bond donor, and a pyridinic nitrogen that can act as a hydrogen bond acceptor. These features indicate potential solubility in polar solvents. Conversely, the dibrominated benzene ring portion of the molecule is hydrophobic and will contribute to its solubility in less polar or nonpolar organic solvents. A thorough understanding of its solubility is fundamental for its use in synthetic chemistry, purification processes, and formulation development in the pharmaceutical industry.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or g/L) for **4,6-Dibromo-1H-indazole** in common organic solvents is not readily available in the public

domain. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimental Solubility Data for **4,6-Dibromo-1H-indazole**

Solvent Class	Solvent	Temperature (°C)	Solubility (mg/mL)	Observations
Polar Protic	Water			
Methanol				
Ethanol				
	Dimethyl Sulfoxide (DMSO)			
Polar Aprotic				
Dimethylformamide (DMF)				
Acetonitrile (ACN)				
Acetone				
Nonpolar Aromatic	Toluene			
Ethers	Tetrahydrofuran (THF)			
Diethyl Ether				
Halogenated	Dichloromethane (DCM)			
Chloroform				
Esters	Ethyl Acetate			

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound such as **4,6-Dibromo-1H-indazole**. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of **4,6-Dibromo-1H-indazole** in various organic solvents at a specified temperature.

Materials:

- **4,6-Dibromo-1H-indazole** (solid)
- Selected organic solvents (high purity)
- Analytical balance
- Vials with tight-fitting caps (e.g., 10 mL glass vials)
- Constant temperature shaker or incubator
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **4,6-Dibromo-1H-indazole** to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess of solid should be visibly present to ensure that a saturated solution is achieved.
 - Securely cap the vials to prevent any solvent evaporation during the experiment.
- Equilibration:

- Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
- Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
- Quantification:
 - Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
 - Analyze the concentration of **4,6-Dibromo-1H-indazole** in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
- Calculation of Solubility:
 - Calculate the concentration of the undiluted saturated solution by taking into account the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or g/L.

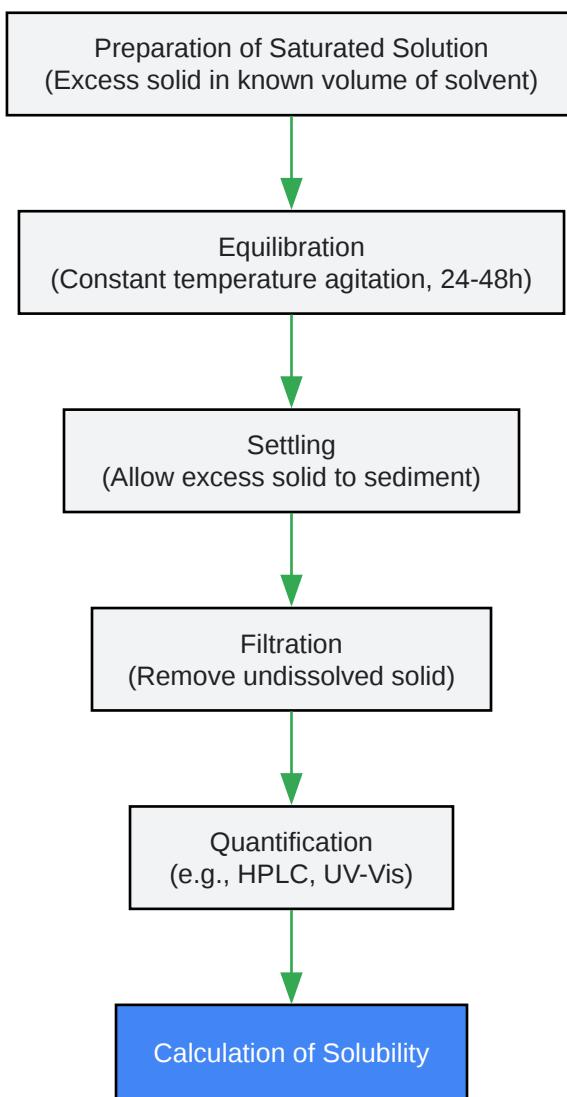
Safety Precautions:

- Always work in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for **4,6-Dibromo-1H-indazole** and all solvents used.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **4,6-Dibromo-1H-indazole**.



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Caption: Workflow for Solubility Determination.

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